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Compound of Interest

Compound Name: Cyclizine dihydrochloride

Cat. No.: B000623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclizine is a first-generation antihistamine belonging to the piperazine derivative class.[1][2] It

is primarily recognized for its potent antiemetic and antivertigo properties, making it a

cornerstone in the treatment and prevention of nausea, vomiting, and dizziness associated with

motion sickness, vertigo, and postoperative states.[3][4][5] Discovered in 1947, cyclizine exerts

its therapeutic effects predominantly through the antagonism of histamine H1 receptors,

supplemented by significant central anticholinergic (antimuscarinic) activity.[1][4] As a lipophilic

molecule, it readily crosses the blood-brain barrier, enabling its pronounced effects on the

central nervous system (CNS), which are crucial for its antiemetic action.[1][6] This guide

provides an in-depth examination of cyclizine's chemical properties, mechanism of action,

pharmacokinetics, and the experimental methodologies used in its evaluation.

Chemical Properties and Synthesis
Cyclizine, chemically known as 1-benzhydryl-4-methyl-piperazine, is a synthetic organic

compound with a well-defined structure.[4][7]

Chemical Formula: C₁₈H₂₂N₂[4]

Molecular Weight: 266.388 g·mol⁻¹[4]
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CAS Number: 82-92-8[4]

Synthesis: The synthesis of cyclizine can be achieved through established organic chemistry

routes. The two primary methods reported are:

Eschweiler–Clarke Methylation: This process involves the methylation of

diphenylmethylpiperazine to yield cyclizine.[4]

Reaction of Benzhydryl Bromide: This alternative synthesis involves the reaction of

benzhydryl bromide with 1-methylpiperazine in an acetonitrile solvent, which forms the

hydrobromide salt of the drug.[4] A more recent improved process describes reacting 1-

(diphenylmethyl)piperazine with formaldehyde in the presence of formic acid.[8]

Mechanism of Action
Cyclizine's therapeutic efficacy stems from its dual antagonism of central histamine H1 and

muscarinic acetylcholine receptors.[3][9]

3.1 Histamine H1 Receptor Antagonism: As a potent H1 receptor antagonist, cyclizine

competitively inhibits the binding of histamine to H1 receptors.[9][10] Its antiemetic effects are

largely attributed to this action within key areas of the brain that control the vomiting reflex:

Chemoreceptor Trigger Zone (CTZ): Located in the medulla oblongata, the CTZ detects

emetic substances in the bloodstream. Cyclizine's blockade of H1 receptors in this zone

helps to suppress nausea and vomiting signals.[3][5][9][11]

Vestibular System: The vestibular apparatus in the inner ear is critical for balance and spatial

orientation. Overstimulation of this system is a primary cause of motion sickness. Cyclizine

depresses labyrinthine excitability and reduces the sensitivity of the vestibular system,

thereby mitigating motion-induced nausea.[1][3][5][11]

By blocking the H1 receptor, cyclizine interferes with the Gq/11 protein-coupled signaling

cascade. This prevents the activation of phospholipase C (PLC), which in turn inhibits the

hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). The subsequent reduction in intracellular calcium mobilization and protein

kinase C (PKC) activation leads to decreased neuronal excitability and attenuation of pro-

inflammatory signaling pathways.[6]
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3.2 Anticholinergic (Antimuscarinic) Action: Cyclizine also possesses significant anticholinergic

properties, blocking muscarinic receptors in the brain.[3][4][11] This action complements its

antihistaminic effects, as the vomiting center in the medulla is rich in both histaminergic and

muscarinic synapses.[3][5] By inhibiting cholinergic transmission, cyclizine further reduces

stimulation of the vomiting center.[3][9] This central anticholinergic activity is a key contributor

to its overall antiemetic efficacy.[4][11]
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Caption: H1 Receptor Antagonism by Cyclizine.
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Pharmacokinetics and Pharmacodynamics
The clinical efficacy of cyclizine is governed by its pharmacokinetic and pharmacodynamic

profiles. It is well absorbed after oral administration and undergoes extensive metabolism.[10]

[12]

4.1 Pharmacokinetics: Cyclizine is metabolized in the liver via N-demethylation to its primary

metabolite, norcyclizine, which possesses little antihistaminic activity.[3][7][10] Studies suggest

that the cytochrome P450 enzyme CYP2D6 may be involved in this metabolic pathway.[12][13]

Parameter Value Reference

Time to Peak Plasma Conc.

(Tmax)
~2.0 hours (oral) [10]

Peak Plasma Conc. (Cmax) ~70 ng/mL (50 mg oral dose) [10]

Elimination Half-Life (t½) ~13-20 hours [4][10][12]

Volume of Distribution (Vd) 23 L/kg [12][13]

Clearance 15 mL/min/kg [12][13]

Metabolism
N-demethylation to

norcyclizine
[3][10]

Excretion
Less than 1% unchanged in

urine
[10][14]

Table 1: Pharmacokinetic Parameters of Cyclizine.

4.2 Pharmacodynamics: The effects of cyclizine are typically observed within 30 minutes of oral

administration.[9][10]

Onset of Action: Within 30 minutes to 2 hours.[9][10][14]

Duration of Action: Approximately 4-6 hours.[10]

Primary Effects: Antiemesis, sedation, anticholinergic effects (e.g., dry mouth).[4][11]
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Experimental Protocols
5.1 In Vitro: Histamine H1 Receptor Binding Assay This protocol outlines a representative

competitive radioligand binding assay to determine the affinity of cyclizine for the human

histamine H1 receptor (H1R).

Objective: To quantify the binding affinity (Ki) of cyclizine for the H1R expressed in a

recombinant cell line.

Materials:

Cell Line: HEK293T cells transiently transfected with a plasmid encoding the human H1R.

Radioligand: [³H]-mepyramine (a potent H1R antagonist).

Test Compound: Cyclizine hydrochloride.

Non-specific Binding Control: Mepyramine (unlabeled) at a high concentration (e.g., 10 µM).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Instrumentation: Scintillation counter, 96-well filter plates.

Methodology:

Membrane Preparation: Culture and harvest transfected HEK293T cells. Homogenize cells in

ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane

pellet in fresh assay buffer to a final protein concentration of 20-40 µ g/well .

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine

(at a concentration near its Kd, e.g., 1 nM), and varying concentrations of cyclizine (e.g.,

10⁻¹¹ M to 10⁻⁵ M).

Controls: Prepare wells for total binding (no competitor) and non-specific binding (with 10 µM

unlabeled mepyramine).

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding reaction to reach

equilibrium.
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Harvesting: Terminate the incubation by rapid filtration through glass fiber filter plates. Wash

the filters with ice-cold assay buffer to remove unbound radioligand.

Quantification: Allow filters to dry, add scintillation cocktail, and quantify the bound

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of cyclizine

concentration. Determine the IC₅₀ value (concentration of cyclizine that inhibits 50% of

specific radioligand binding) using non-linear regression. Calculate the Ki value using the

Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration

and Kd is its dissociation constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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